

Glass transition temperature of polyacrylonitrile and its influencing factors

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Compound of Interest

Compound Name: Polyacrylonitrile

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The Glass Transition of Polyacrylonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the glass transition temperature (T_g) of **polyacrylonitrile** (PAN), a critical parameter influencing its physical properties and processing characteristics. This document delves into the factors that modulate the T_g of PAN, presents quantitative data from various studies, and details the experimental protocols for its determination.

Introduction to the Glass Transition of Polyacrylonitrile

Polyacrylonitrile is a synthetic, semi-crystalline polymer with the linear formula $(\text{CH}_2\text{CHCN})_n$. It is a precursor for the production of carbon fibers, textiles, and various other materials. The glass transition temperature (T_g) of a polymer marks the reversible transition from a rigid, glassy state to a more flexible, rubbery state. Below its T_g, PAN is hard and brittle, while above it, the polymer chains have sufficient mobility for the material to become soft and pliable. Understanding and controlling the T_g of PAN is crucial for optimizing its processing conditions, particularly in applications like fiber spinning and the production of carbon fiber precursors.

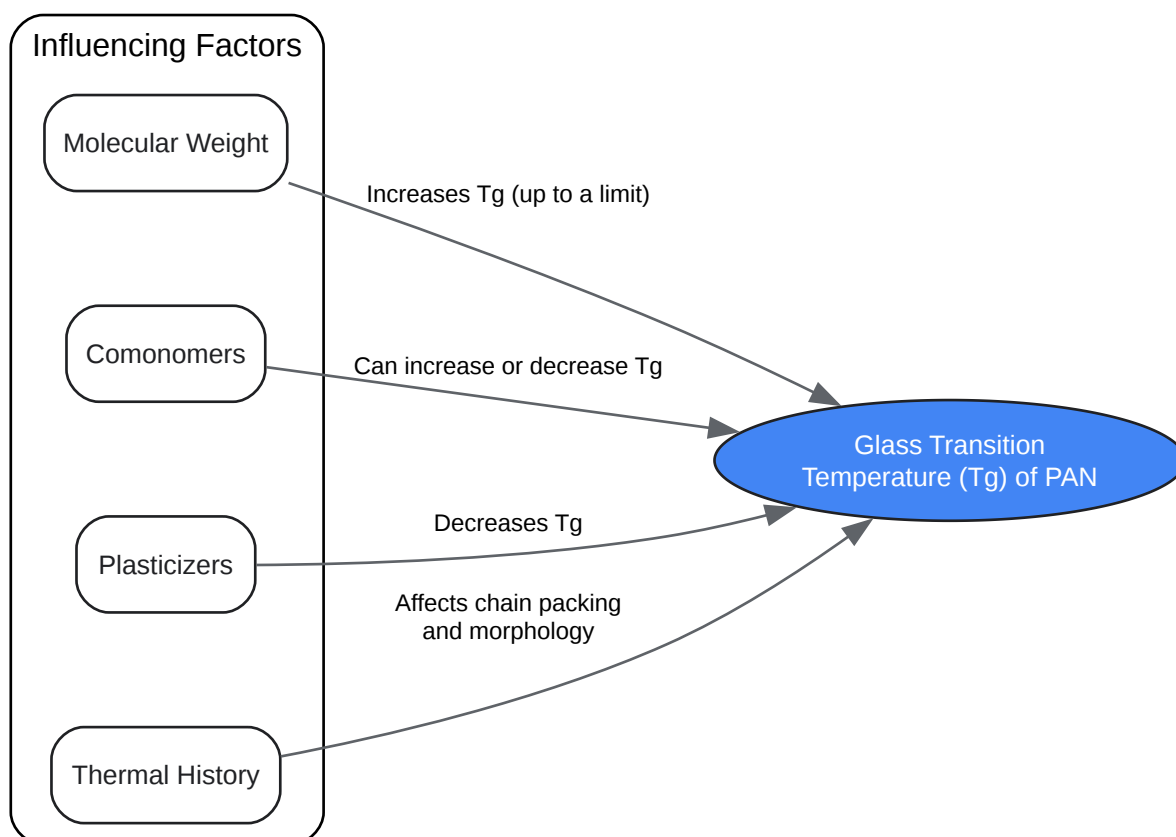
The reported glass transition temperature of unmodified **polyacrylonitrile** typically falls within the range of 85 °C to 104 °C. However, this value is not absolute and is significantly influenced by a variety of internal and external factors. Some studies have also reported the presence of multiple transitions in PAN, which can be a source of complexity in its thermal analysis.

Factors Influencing the Glass Transition Temperature of PAN

The glass transition temperature of **polyacrylonitrile** is not an intrinsic, unchangeable property but is highly dependent on its molecular architecture and its interaction with other substances. The primary factors that influence the Tg of PAN are:

- **Molecular Weight:** The molecular weight of the polymer chains has a significant impact on Tg.
- **Copolymerization:** The incorporation of comonomers into the PAN backbone can alter chain packing and intermolecular forces.
- **Plasticizers:** The addition of small molecules, known as plasticizers, can increase the free volume between polymer chains.
- **Thermal History:** The processing conditions and thermal history of the polymer can affect its morphology and internal stresses.

The following diagram illustrates the logical relationship between these factors and the resulting glass transition temperature of PAN.



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Caption: Factors influencing the glass transition temperature of PAN.

Effect of Molecular Weight

For most polymers, the glass transition temperature increases with increasing molecular weight. This is because longer polymer chains have fewer chain ends per unit volume. Chain ends have more free volume associated with them, which facilitates segmental motion. As the molecular weight increases, the concentration of chain ends decreases, leading to a reduction in free volume and, consequently, a higher Tg. This effect is most pronounced at lower molecular weights and tends to level off at higher molecular weights, typically above 20,000 g/mol.

Studies on PAN have shown that with increasing molecular weight, the exothermic reactions associated with cyclization during thermal treatment occur at higher temperatures, which is related to the initial mobility of the polymer chains as dictated by the glass transition.

Effect of Comonomers

Copolymerization is a common strategy to modify the properties of PAN, including its Tg. The effect of a comonomer on the Tg of the resulting copolymer depends on the chemical nature of the comonomer and its concentration. The introduction of comonomers can disrupt the regular packing of the PAN chains, leading to an increase in free volume and a decrease in Tg. However, if the comonomer has bulky side groups or strong intermolecular interactions, it can hinder chain mobility and increase the Tg.

Common comonomers used with acrylonitrile include methyl acrylate (MA), vinyl acetate (VA), and itaconic acid (IA). For instance, the incorporation of alkyl acrylates into PAN has been shown to decrease the glass transition temperature. This effect is more pronounced with longer alkyl substituents in the acrylate comonomer. Acidic comonomers like itaconic acid can facilitate the cyclization reactions of nitrile groups by initiating them through an ionic mechanism at lower temperatures.

Comonomer	Molar Feed Content (mol%)	Effect on Thermal Properties	Reference
Methyl Acrylate (MA)	15	Depresses melting point to 174°C and crystallinity to 18.5%	
Vinyl Acetate (VAc)	5-25	Delays cyclization reactions, depresses melting point and crystallinity	
Acrylamide (AM)	5-25	Delays cyclization reactions, depresses melting point and crystallinity	
Itaconic Acid (IA)	1.0	Lowers initial exothermic temperature to 192.4°C	

Effect of Plasticizers

Plasticizers are low molecular weight substances that, when added to a polymer, increase its flexibility and reduce its glass transition temperature. They work by inserting themselves between the polymer chains, thereby increasing the free volume and reducing the intermolecular forces, which allows the chains to move more easily at lower temperatures.

For **polyacrylonitrile**, polar solvents like dimethylformamide (DMF) and water can act as plasticizers. The use of plasticizers is particularly important for melt processing of PAN, as it degrades before it melts under normal conditions. Plasticizers like glycerol can be used to enable the extrusion of PAN by lowering its melting point and delaying the cyclization of nitrile groups. Supercritical carbon dioxide has also been shown to act as a plasticizer for PAN, reducing its glass transition temperature and melting point.

Plasticizer	Concentration	Effect on Tg	Reference
Dimethylformamide (DMF)	-	Decreased Tg from 83.34°C to 50.27°C	
Propylene Carbonate (PC)	-	Decreased Tg to below ambient temperature	
Glycerol	28% (by mass)	Enables melt processing by lowering Tg and melting point	

Effect of Thermal History

The thermal history of a polymer sample, including its rate of cooling from the melt and any subsequent annealing, can significantly affect its glass transition temperature. Rapid cooling can trap the polymer in a less ordered state with higher free volume, resulting in a lower Tg. Conversely, slow cooling or annealing below the Tg allows the polymer chains to relax into a more packed and stable conformation, reducing the free volume and increasing the Tg.

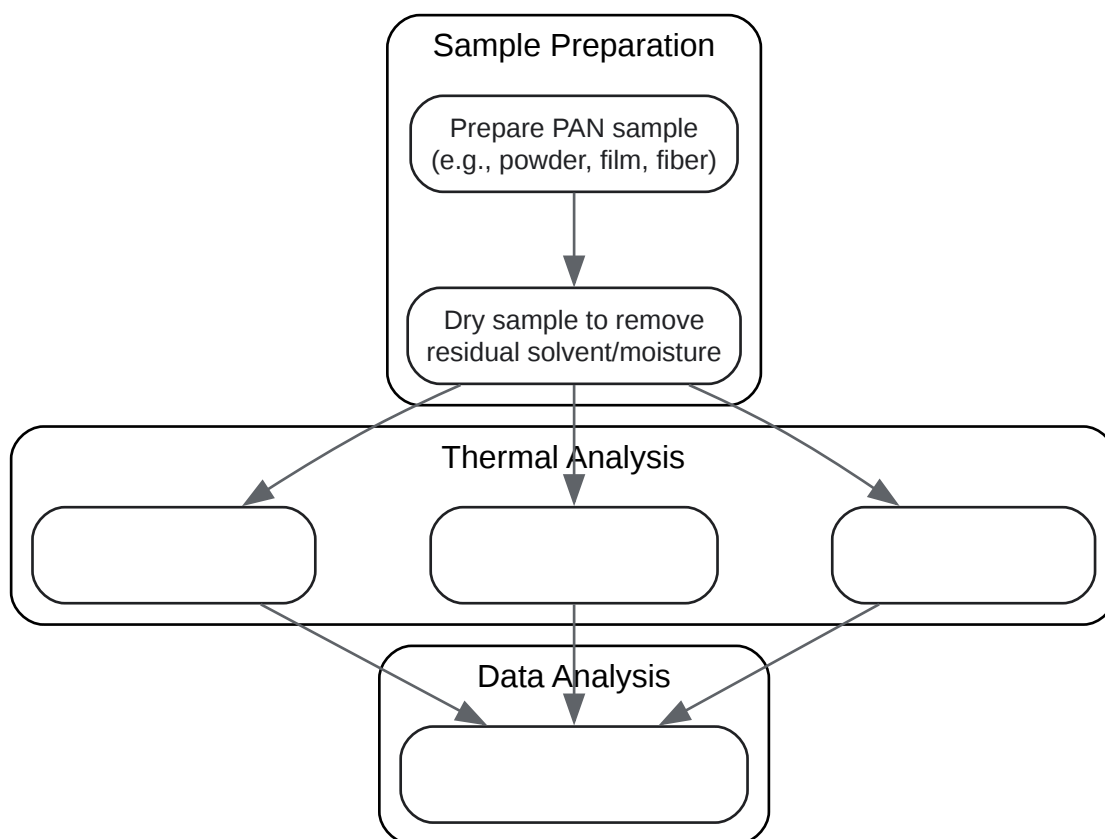
For PAN fibers, thermal treatments such as annealing can influence their structure and, consequently, their thermal properties. The stabilization process of PAN fibers, which is a

critical step in carbon fiber production, involves heating the fibers in a controlled atmosphere. This process itself is a thermal treatment that alters the polymer's structure and thermal behavior.

Experimental Determination of Glass Transition Temperature

The glass transition temperature of **polyacrylonitrile** can be determined using several thermal analysis techniques. The most common methods are Differential Scanning Calorimetry (DSC), Dynamic Mechanical Analysis (DMA), and Thermomechanical Analysis (TMA). Each technique measures a different physical property that changes during the glass transition.

The following diagram illustrates a general experimental workflow for determining the Tg of a PAN sample.



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Caption: General workflow for the experimental determination of T_g.

Differential Scanning Calorimetry (DSC)

DSC is a widely used technique to measure the heat flow into or out of a sample as a function of temperature or time. During a glass transition, the heat capacity of the polymer changes, resulting in a step-like change in the heat flow curve. The T_g is typically determined as the midpoint of this transition.

Experimental Protocol for DSC:

- **Sample Preparation:** A small amount of the PAN sample (typically 5-10 mg) is accurately weighed and hermetically sealed in an aluminum pan.
- **Instrument Setup:** A DSC instrument (e.g., NETZSCH DSC 214) is used. The measurement is performed under a constant flow of inert gas, such as nitrogen (e.g., 20 mL/min), to prevent oxidative degradation.
- **Thermal Program:** The sample is subjected to a controlled heating and cooling cycle. A common procedure involves:
 - An initial heating ramp to a temperature above the expected T_g to erase any prior thermal history.
 - A controlled cooling ramp.
 - A second heating ramp at a controlled rate (e.g., 10 °C/min) through the glass transition region. The data from the second heating scan is typically used to determine the T_g.
- **Data Analysis:** The glass transition temperature is determined from the resulting heat flow versus temperature curve. It is often taken as the midpoint of the step change in heat capacity.

Dynamic Mechanical Analysis (DMA)

DMA is a highly sensitive technique for measuring the mechanical properties of a material as a function of temperature, time, and frequency. It applies an oscillatory force to the sample and measures the resulting displacement. The glass transition is characterized by a significant drop

in the storage modulus (E'), which represents the elastic response of the material, and a peak in the loss modulus (E'') or the tan delta (the ratio of loss modulus to storage modulus), which represent the viscous response.

Experimental Protocol for DMA:

- **Sample Preparation:** The PAN sample is prepared in a suitable geometry, such as a rectangular film or fiber, with specific dimensions (e.g., 22.5 mm long and 6.25 mm wide for a film).
- **Instrument Setup:** A DMA instrument is used with a suitable fixture (e.g., film/fiber tension clamp).
- **Test Parameters:** The sample is subjected to a sinusoidal strain at a constant frequency (e.g., 1 Hz) while the temperature is ramped at a controlled rate (e.g., 2-5 °C/min).
- **Data Analysis:** The glass transition temperature can be determined from the peak of the tan delta curve, the peak of the loss modulus curve, or the onset of the drop in the storage modulus curve. The value of T_g will depend on the criterion used.

Thermomechanical Analysis (TMA)

TMA measures the dimensional changes of a material as a function of temperature. During the glass transition, the coefficient of thermal expansion (CTE) of the polymer changes. The T_g is identified as the temperature at which this change in slope of the dimensional change versus temperature curve occurs.

Experimental Protocol for TMA:

- **Sample Preparation:** A small sample with parallel top and bottom surfaces is prepared. For films or fibers, a tension probe can be used.
- **Instrument Setup:** A TMA instrument is used with an appropriate probe (e.g., expansion or penetration probe). A small static force is applied to the probe to ensure contact with the sample.

- **Thermal Program:** The sample is heated at a constant rate (e.g., 5 °C/min) through the glass transition region.
- **Data Analysis:** The glass transition temperature is determined from the intersection of the tangents to the curve of dimensional change versus temperature in the glassy and rubbery regions.

Conclusion

The glass transition temperature of **polyacrylonitrile** is a fundamental property that dictates its processability and end-use performance. This technical guide has provided an in-depth overview of the key factors that influence the Tg of PAN, including molecular weight, copolymerization, plasticization, and thermal history. By understanding and manipulating these factors, researchers and engineers can tailor the properties of PAN for specific applications, from high-performance carbon fibers to advanced textiles. The detailed experimental protocols for DSC, DMA, and TMA provide a practical framework for the accurate determination of this critical parameter. Continued research into the complex interplay of these influencing factors will further enhance our ability to design and synthesize novel PAN-based materials with optimized properties.

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